2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazole ring through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-chloro-3-oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde with thiol-containing benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrooxazoles.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to mimic the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-oxo-2,3-dihydro-1,2-oxazole-5-carbaldehyde: Shares the oxazole ring and chloro group but lacks the benzoic acid moiety.
Benzoic acid derivatives: Similar in having the benzoic acid structure but differ in the substituents attached to the ring.
Uniqueness
2-{[(4-Chloro-3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the combination of the oxazole ring, sulfanyl bridge, and benzoic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler analogs.
Properties
CAS No. |
89661-17-6 |
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Molecular Formula |
C11H8ClNO4S |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-[(4-chloro-3-oxo-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-9-7(17-13-10(9)14)5-18-8-4-2-1-3-6(8)11(15)16/h1-4H,5H2,(H,13,14)(H,15,16) |
InChI Key |
GIAHHHLQWQXHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C(=O)NO2)Cl |
Origin of Product |
United States |
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